tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

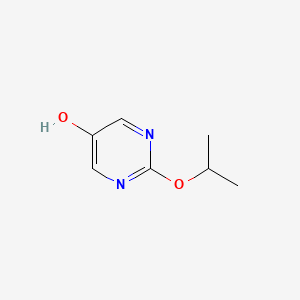

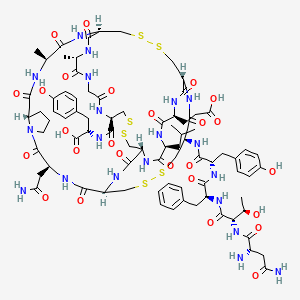

“tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate” is a chemical compound with the CAS Number: 474539-25-8 . It has a molecular weight of 248.32 . It is in solid form .

Synthesis Analysis

The synthesis of similar compounds has been investigated. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl 1,2,3,4-tetrahydro-6-isoquinolinylcarbamate" . The InChI code is "1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)" .Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 248.32 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis Techniques

N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines have been synthesized and treated with n-butyllithium in THF, demonstrating the versatility in creating substituted tetrahydroisoquinolines. This process includes lithiation, followed by trapping with various electrophiles, indicating broad applications in synthetic chemistry (Talk, Duperray, Li, & Coldham, 2016).

Chemical Transformations

The reactivity of substituted tetrahydroisoquinoline carbamates with alkyllithium has been explored, leading to the formation of various compounds like 8-oxoberbines and 8-methyleneberbine. This study showcases the potential for creating a range of chemical structures from tetrahydroisoquinolines (Orito, Miyazawa, Kanbayashi, Tatsuzawa, Tokuda, & Suginome, 2000).

Applications in Drug Synthesis and Marine Drugs

Marine Drug Synthesis

The synthesis of 4H-chromene-2-carboxylic acid derivatives, related to tetrahydroisoquinoline natural products, has been reported. These derivatives are useful for studying the structure-activity relationships of antitumor antibiotics, demonstrating the compound's role in pharmaceutical research (Li, Wang, Wang, Luo, & Wu, 2013).

Stroke Treatment Research

Tetramethylpyrazine nitrones and quinolylnitrones, including those derived from tetrahydroisoquinolines, have been reviewed for their therapeutic applications in stroke treatment. These compounds show promise due to their potent thrombolytic activity and free radical scavenging abilities (Marco-Contelles, 2020).

Corrosion Inhibition and Material Science

- Corrosion Inhibition: Compounds based on 8-hydroxyquinoline, structurally similar to tetrahydroisoquinolines, have been synthesized and evaluated as corrosion inhibitors for carbon steel. These studies reveal the potential of such compounds in protecting materials from corrosion, highlighting an industrial application (Faydy, Lakhrissi, Guenbour, Kaya, Bentiss, Warad, & Zarrouk, 2019).

Safety And Hazards

Direcciones Futuras

While specific future directions for this compound are not mentioned in the search results, similar compounds have shown potential in various chemical reactions. For instance, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . This suggests that tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate could potentially be explored in similar reactions.

Propiedades

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRATZZZIMQAPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652382 |

Source

|

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate | |

CAS RN |

885273-75-6 |

Source

|

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)